molecular formula C18H16N4O2 B2547322 N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941999-31-1

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2547322
CAS No.: 941999-31-1
M. Wt: 320.352
InChI Key: OAOWEPCXVOCVJU-UHFFFAOYSA-N
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Description

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a quinoline and pyridine moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Derivative: The pyridine derivative is often synthesized through a series of reactions involving the functionalization of pyridine.

    Coupling Reaction: The final step involves the coupling of the quinoline and pyridine derivatives through an oxalamide linkage. This is typically achieved using reagents such as oxalyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or pyridine derivatives.

    Substitution: Formation of halogenated quinoline or pyridine derivatives.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline and pyridine moieties can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The oxalamide linkage provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-5-ylmethyl)oxalamide

Uniqueness

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to its analogs.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOWEPCXVOCVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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